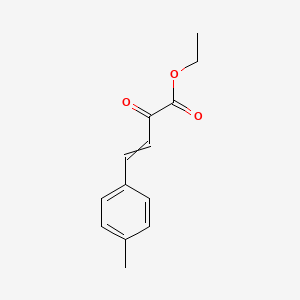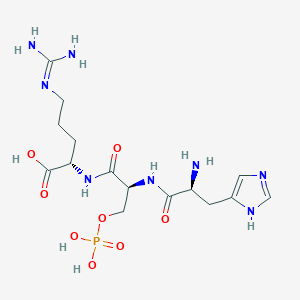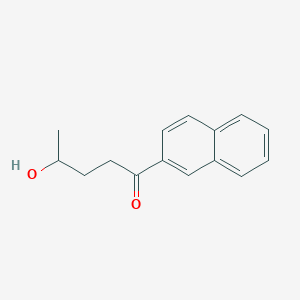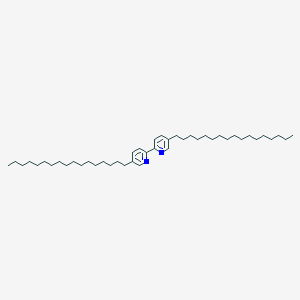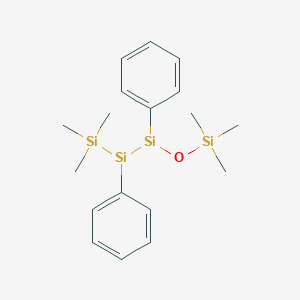![molecular formula C50H36N2 B14212338 3,3'-(2,2'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(9-phenyl-9H-carbazole) CAS No. 663219-24-7](/img/structure/B14212338.png)
3,3'-(2,2'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(9-phenyl-9H-carbazole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-(2,2’-Dimethyl[1,1’-biphenyl]-4,4’-diyl)bis(9-phenyl-9H-carbazole) is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound features a biphenyl core with dimethyl substitutions and two carbazole units, making it a significant molecule in organic electronics and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(2,2’-Dimethyl[1,1’-biphenyl]-4,4’-diyl)bis(9-phenyl-9H-carbazole) typically involves Suzuki–Miyaura coupling reactions. This method is favored due to its ability to form carbon-carbon bonds under mild conditions. The reaction generally requires a palladium catalyst, a boronic acid derivative, and a halogenated precursor .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling process. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors to maintain consistent reaction parameters .
化学反応の分析
Types of Reactions
3,3’-(2,2’-Dimethyl[1,1’-biphenyl]-4,4’-diyl)bis(9-phenyl-9H-carbazole) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NH₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alkanes or alcohols .
科学的研究の応用
3,3’-(2,2’-Dimethyl[1,1’-biphenyl]-4,4’-diyl)bis(9-phenyl-9H-carbazole) has several applications in scientific research:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electron-transport properties.
Materials Science: Employed in the synthesis of advanced materials with specific electronic and optical properties.
Biological Research: Investigated for its potential use in bioimaging and as a fluorescent probe.
Medicinal Chemistry: Explored for its potential therapeutic applications, including as an anticancer agent.
作用機序
The mechanism by which 3,3’-(2,2’-Dimethyl[1,1’-biphenyl]-4,4’-diyl)bis(9-phenyl-9H-carbazole) exerts its effects involves its interaction with molecular targets and pathways. In organic electronics, it facilitates electron transport through its conjugated system. In biological applications, it may interact with cellular components to produce fluorescence, aiding in imaging and diagnostic applications .
類似化合物との比較
Similar Compounds
3,3’-Dimethylbiphenyl: A simpler biphenyl derivative with similar structural features but lacking the carbazole units.
9,9’-(5-Bromo-1,3-phenylene)bis(9H-carbazole): Another carbazole-based compound with different substituents.
Uniqueness
3,3’-(2,2’-Dimethyl[1,1’-biphenyl]-4,4’-diyl)bis(9-phenyl-9H-carbazole) is unique due to its combination of a biphenyl core with carbazole units, providing distinct electronic and optical properties that are advantageous in various applications .
特性
CAS番号 |
663219-24-7 |
|---|---|
分子式 |
C50H36N2 |
分子量 |
664.8 g/mol |
IUPAC名 |
3-[3-methyl-4-[2-methyl-4-(9-phenylcarbazol-3-yl)phenyl]phenyl]-9-phenylcarbazole |
InChI |
InChI=1S/C50H36N2/c1-33-29-35(37-23-27-49-45(31-37)43-17-9-11-19-47(43)51(49)39-13-5-3-6-14-39)21-25-41(33)42-26-22-36(30-34(42)2)38-24-28-50-46(32-38)44-18-10-12-20-48(44)52(50)40-15-7-4-8-16-40/h3-32H,1-2H3 |
InChIキー |
FEZGYZQENZQWOK-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C2=CC3=C(C=C2)N(C4=CC=CC=C43)C5=CC=CC=C5)C6=C(C=C(C=C6)C7=CC8=C(C=C7)N(C9=CC=CC=C98)C1=CC=CC=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


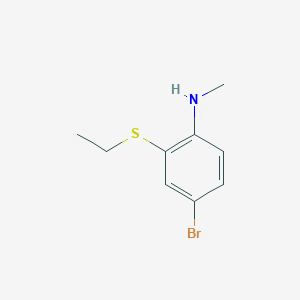
![Bis[1-(methoxymethyl)-1-methylpyrrolidin-1-ium] sulfate](/img/structure/B14212265.png)

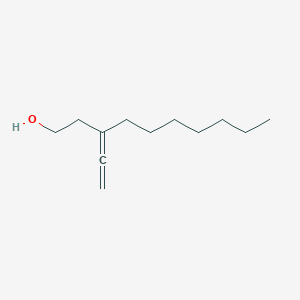

![Diethyl {[4-(diethylamino)phenyl]methyl}phosphonate](/img/structure/B14212286.png)
![N~1~-[2-(2-Fluorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14212297.png)
